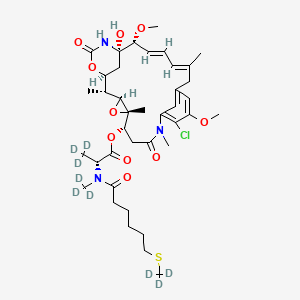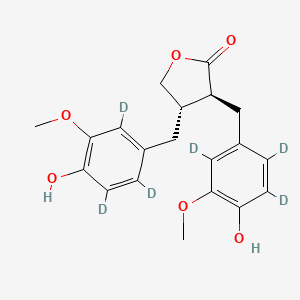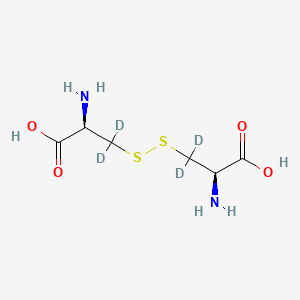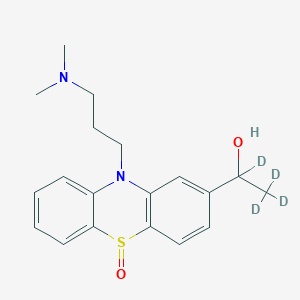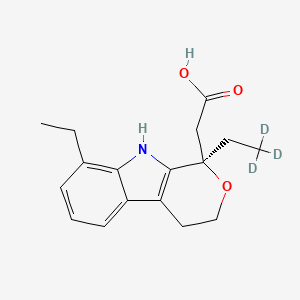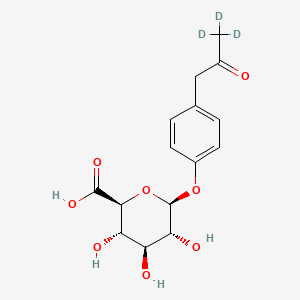
Acetaminophen glucuronide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen glucuronide-d3 is a deuterium-labeled derivative of acetaminophen glucuronide. It is primarily used as an internal standard in various analytical methods, particularly in mass spectrometry, to quantify acetaminophen and its metabolites in biological samples. The compound is valuable in pharmacokinetic studies and drug metabolism research due to its stability and similarity to the parent compound, acetaminophen glucuronide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen glucuronide-d3 involves the glucuronidation of acetaminophen in the presence of deuterium-labeled glucuronic acid. The reaction typically occurs under mild acidic conditions, using catalysts such as UDP-glucuronosyltransferase enzymes. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the deuterium label.
化学反応の分析
Types of Reactions
Acetaminophen glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound back to acetaminophen.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the glucuronide moiety.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Acetaminophen.
Substitution: Various substituted glucuronides.
科学的研究の応用
Acetaminophen glucuronide-d3 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of acetaminophen and its metabolites.
Biology: In studies of drug metabolism and pharmacokinetics.
Medicine: To understand the metabolic pathways and potential toxicities of acetaminophen.
Industry: In quality control and validation of analytical methods for acetaminophen-containing products.
作用機序
Acetaminophen glucuronide-d3 exerts its effects by mimicking the behavior of acetaminophen glucuronide in biological systems. It is metabolized in the liver by UDP-glucuronosyltransferase enzymes, forming a conjugate that is excreted in the urine. The deuterium label allows for precise tracking and quantification in analytical studies, providing insights into the metabolic pathways and kinetics of acetaminophen.
類似化合物との比較
Similar Compounds
Acetaminophen sulfate: Another major metabolite of acetaminophen, formed by sulfation.
Acetaminophen cysteine: Formed by conjugation with cysteine.
Acetaminophen mercapturate: Formed by conjugation with glutathione and subsequent metabolism.
Uniqueness
Acetaminophen glucuronide-d3 is unique due to its deuterium label, which provides enhanced stability and allows for precise quantification in analytical methods. Unlike other metabolites, it serves as an internal standard, making it invaluable in pharmacokinetic and drug metabolism studies.
特性
分子式 |
C15H18O8 |
|---|---|
分子量 |
329.32 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3,3,3-trideuterio-2-oxopropyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H18O8/c1-7(16)6-8-2-4-9(5-3-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h2-5,10-13,15,17-19H,6H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |
InChIキー |
KZOJQBGRNJQOMJ-ASEKTBJKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
CC(=O)CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
